N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide
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Overview
Description
N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, an imidazole ring, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the benzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide include other benzyl-substituted imidazole derivatives and benzamide compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-19-8-5-6-13-23(19)29-24(31)18-33-26-27-14-15-30(26)22-12-7-11-21(16-22)25(32)28-17-20-9-3-2-4-10-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICGUXFCZMNNLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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